(4-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone
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Overview
Description
(4-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone is an organic compound that features a bromine atom, a hydroxyl group, and a cyclopentyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone typically involves the bromination of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction with cyclopentanone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-bromo-2-hydroxybenzoic acid.
Reduction: Formation of (4-bromo-2-hydroxyphenyl)(cyclopentyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
Uniqueness
(4-Bromo-2-hydroxyphenyl)(cyclopentyl)methanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
81865-35-2 |
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Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
(4-bromo-2-hydroxyphenyl)-cyclopentylmethanone |
InChI |
InChI=1S/C12H13BrO2/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8,14H,1-4H2 |
InChI Key |
BMQMNPGVWZGSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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